molecular formula C9H10Cl2N4 B1666638 Aganodine CAS No. 86696-87-9

Aganodine

Cat. No. B1666638
CAS RN: 86696-87-9
M. Wt: 245.11 g/mol
InChI Key: DFKHOVYSCCPSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aganodine is a guanidine that activates presynaptic imidazoline receptors. Through its agonism at imidazoline receptors, aganodine inhibits the presynaptic release of norepinephrine.

Scientific Research Applications

Preventing Advanced Glycation Endproducts Formation

Aminoguanidine (AG) has been identified as a prototype therapeutic agent for preventing the formation of advanced glycation endproducts (AGEs). It reacts with alpha,beta-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone, forming substituted 3-amino-1,2,4-triazine derivatives and thus preventing AGE formation. This property of AG is considered significant in studying and potentially inhibiting vascular complications in experimental diabetes (Thornalley, 2003).

Investigating DNA Damage by Free Radicals

Research on AG has extended to exploring its impact on DNA damage through the production of free radicals. Studies have shown that AG can cause damage to supercoiled plasmid DNA in the presence of transition metals, indicating its potential role in understanding and managing glycation-mediated damage in aging (Suji & Sivakami, 2006).

Modulating Plant Abiotic Stress Responses

AG has been used in plant physiological research, particularly in investigating abiotic stress responses. It's considered a modulator of polyamine-related mechanisms in plants, providing insights into plant responses to various environmental stresses (Köhler & Szepesi, 2023).

Effects on Experimental Autoimmune Encephalomyelitis

AG's role as a selective inhibitor of inducible nitric oxide synthase has been investigated in the context of experimental autoimmune encephalomyelitis (EAE). It has shown effectiveness in preventing the clinical development of EAE, reducing inflammation and demyelination, and impacting cytokine production in central nervous system inflammation (Brenner et al., 1997).

Inhibition of Nitric Oxide Synthase

The inhibitory effects of AG on nitric oxide synthase have been explored for potential therapeutic applications. Studies have shown that AG can block the secretion of nitric oxide and other inflammatory mediators in astrocyte cultures, highlighting its potential in treating inflammation-related conditions (Brenner et al., 1997).

Preventing Renal Fibrosis in Diabetic Nephropathy

AG's ability to prevent the expression of the profibrotic cytokine, connective tissue growth factor (CTGF), as well as the accumulation of fibronectin in experimental diabetic nephropathy, has been studied. This indicates AG's potential in preventing renal fibrosis and managing diabetic complications (Twigg et al., 2002).

properties

CAS RN

86696-87-9

Product Name

Aganodine

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

IUPAC Name

2-(4,7-dichloro-1,3-dihydroisoindol-2-yl)guanidine

InChI

InChI=1S/C9H10Cl2N4/c10-7-1-2-8(11)6-4-15(3-5(6)7)14-9(12)13/h1-2H,3-4H2,(H4,12,13,14)

InChI Key

DFKHOVYSCCPSHR-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl

Canonical SMILES

C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl

Appearance

Solid powder

Other CAS RN

86696-87-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aganodine;  Aganodin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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